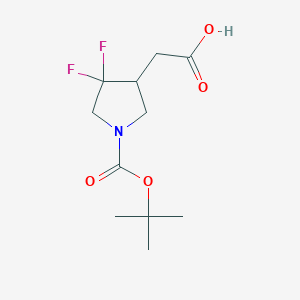

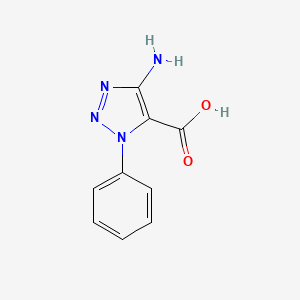

4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

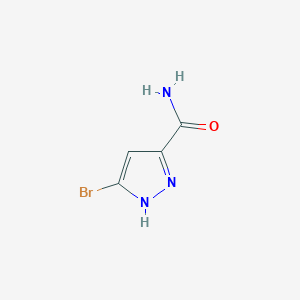

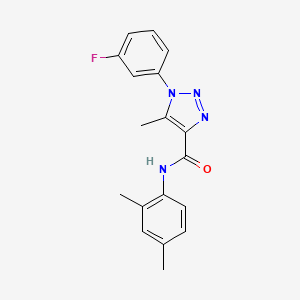

“4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid” is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their significant biological activities . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Chemical Reactions Analysis

Triazole compounds are known for their unique electronic properties . They undergo a transformation between the enol and keto forms after excited-state proton transfer . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .Applications De Recherche Scientifique

Chemotherapy Applications

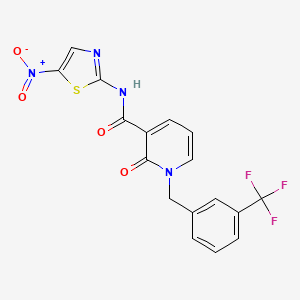

Triazoles have been studied for their potential use in chemotherapy due to their high nitrogen content. They can be used in the synthesis of compounds with antiproliferative effects against various cancer cells .

Antimicrobial Activities

The triazole ring structure is known to exhibit antimicrobial properties. Research has shown that triazoles can be effective against fungal strains such as Candida albicans and Rhizopus oryzae .

Synthesis of Novel Medicines

The versatility of triazoles allows for the creation of novel medicines. Scientists are continuously exploring new synthetic pathways using triazole compounds to develop new therapeutic agents .

Propellants and Explosives

Due to their high nitrogen content, triazoles are also researched for use in propellants and explosives. They can contribute to the development of more stable and efficient materials in these fields .

Pyrotechnics

Similar to their use in explosives, triazoles can be applied in pyrotechnics to create various effects due to their energetic properties .

Antiproliferative Agents

Specific triazole compounds have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells, indicating potential applications in cancer treatment .

Synthetic Chemistry

Triazoles serve as key intermediates in synthetic chemistry, enabling the construction of complex molecules for various research applications .

Click Chemistry

The triazole ring is a fundamental component in click chemistry, a method used widely in medicinal chemistry for joining molecules quickly and reliably under mild conditions .

ResearchGate - Chemistry, Synthesis and Pharmaceutical Importance of 1,2,4-Triazoles IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application Springer - Design, synthesis and antimicrobial activities of 1,2,3-triazole Springer - A review on ‘triazoles’: their chemistry, synthesis and … Springer - Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3 …

Mécanisme D'action

Target of Action

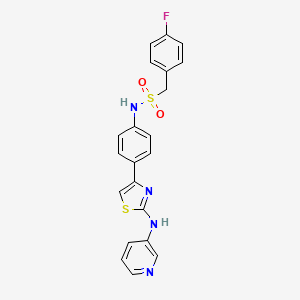

Triazole derivatives are known to interact with multiple biological receptors . They are often used as pharmacophores, the part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Mode of Action

Triazole compounds are known to interact with biological receptors through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.

Biochemical Pathways

It’s worth noting that triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with triazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of 1,2,3-triazole has been reported to be strong for thermal and acid conditions . .

Orientations Futures

Given the significant biological activities of triazole compounds, there is a continuous interest in developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is also a future direction .

Propriétés

IUPAC Name |

5-amino-3-phenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)13(12-11-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETXSSYYGODDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2900108.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)

![ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate](/img/structure/B2900122.png)